molecular formula C16H9BrFNO2 B4852895 (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B4852895
M. Wt: 346.15 g/mol
InChI Key: WFDNXRWPNPNILR-ZROIWOOFSA-N
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Description

(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a bromophenyl and a fluorophenyl group attached to an oxazolone ring

Properties

IUPAC Name

(4Z)-4-[(3-bromophenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrFNO2/c17-11-5-3-4-10(8-11)9-14-16(20)21-15(19-14)12-6-1-2-7-13(12)18/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDNXRWPNPNILR-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC(=CC=C3)Br)C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 3-bromobenzaldehyde with 2-fluorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced form, altering its chemical properties.

    Substitution: The bromophenyl and fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of both bromophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. Its oxazolone ring structure also differentiates it from other similar compounds, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 2
(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

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